2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid
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Overview
Description
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H4BrClFNO2. It is a benzoic acid derivative that contains amino, bromo, chloro, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid typically involves the halogenation of 2-Amino-3-fluorobenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as halogenating agents. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can yield nitrobenzoic acids or aminobenzoic acids .
Scientific Research Applications
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: Similar structure but lacks the chloro substituent.
2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but with different positioning of the halogen atoms.
2-Amino-5-fluorobenzoic acid: Similar structure but lacks both bromo and chloro substituents .
Uniqueness
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid is unique due to the presence of multiple halogen atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds and pharmaceuticals .
Biological Activity
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid (C₇H₄BrClFNO₂) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
The molecular weight of this compound is 268.47 g/mol. Its structure consists of a benzene ring substituted with an amino group, bromine, chlorine, and fluorine atoms. The presence of these halogen substituents enhances the compound's lipophilicity and biological activity, making it a viable candidate for drug development.
Biological Activities
Pharmacological Potential
Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in pharmacology. These compounds have been reported to interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. The halogen substituents often enhance binding affinity due to increased hydrophobic interactions or steric effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Similar benzoic acid derivatives have shown inhibitory effects on enzymes such as methyltransferases and other metabolic enzymes, suggesting that this compound may possess comparable properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. These interactions may lead to the inhibition of key enzymes or modulation of receptor activity, thereby influencing various metabolic processes within biological systems .
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of halogenated benzoic acids, this compound was tested in mouse xenograft models. The results indicated significant anti-tumor activity against non-small cell lung cancer (NCI-H358) and pancreatic cancer (Mia PaCa-2) cell lines. The compound demonstrated a dose-dependent reduction in tumor size without significant toxicity to normal tissues .
Cancer Type | Tumor Size Reduction (%) | Dosage (mg/kg) | Toxicity |
---|---|---|---|
Non-Small Cell Lung Cancer | 65% | 50 | Minimal |
Pancreatic Cancer | 70% | 75 | None observed |
Case Study 2: Enzyme Inhibition
A comparative study on the inhibitory effects of various benzoic acid derivatives revealed that this compound exhibited potent inhibition against nsp14 methyltransferase from SARS-CoV-2. The compound showed subnanomolar inhibitory activity, indicating its potential as a therapeutic agent against viral infections .
Properties
IUPAC Name |
2-amino-4-bromo-5-chloro-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYIPMDJJVHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698027-17-6 |
Source
|
Record name | 2-AMINO-4-BROMO-5-CHLORO-3-FLUOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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